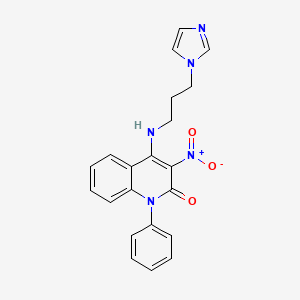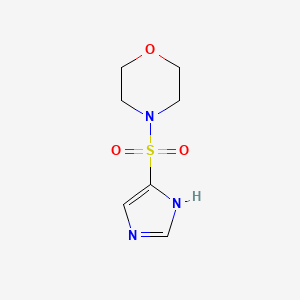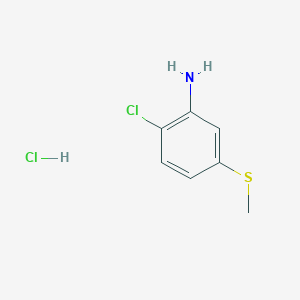
2-Chloro-5-(methylsulfanyl)aniline hydrochloride
Descripción general
Descripción
2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a chemical compound with the CAS Number: 204133-11-9 . It has a molecular weight of 210.13 . The IUPAC name for this compound is 2-chloro-5-(methylthio)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-(methylsulfanyl)aniline hydrochloride is 1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H . This code provides a specific representation of the molecule’s structure, including the positions of the chlorine, sulfur, nitrogen, and hydrogen atoms.Physical And Chemical Properties Analysis
2-Chloro-5-(methylsulfanyl)aniline hydrochloride is a solid at room temperature . It has a molecular weight of 210.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-5-(methylsulfanyl)aniline hydrochloride serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the facile assembly of sulfonated oxindoles via insertion of sulfur dioxide, starting from anilines. This one-pot reaction proceeds efficiently, leading to products with potential applications in medicinal chemistry and materials science (Tong Liu, D. Zheng, & Jie Wu, 2017).
Materials Science
In the field of materials science, derivatives of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride have been used in the synthesis of high molecular weight polyaniline. This polymer exhibits conductive properties, making it useful in the development of conductive materials, coatings, and electronic devices. The oxidative chemical polymerization of aniline derivatives at sub-zero temperatures leads to polyaniline with significantly higher molecular weight compared to those prepared at room temperature, which could enhance its applicability in various technological applications (P. Adams, P. Laughlin, A. Monkman, & A. Kenwright, 1996).
Pharmacology
In pharmacology, 2-Chloro-5-(methylsulfanyl)aniline hydrochloride derivatives have shown potential in drug development. For example, novel 1,4-disubstituted phthalazines, synthesized using derivatives of this compound, exhibited higher anticancer activity than a cisplatin control in vitro against different cancer cell lines. This highlights its potential role in the design and development of new anticancer agents (Juan Li, Yan-fang Zhao, X. Yuan, Jingjing Xu, & P. Gong, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-5-methylsulfanylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKLCYWSKLTXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfanyl)aniline hydrochloride | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2878028.png)
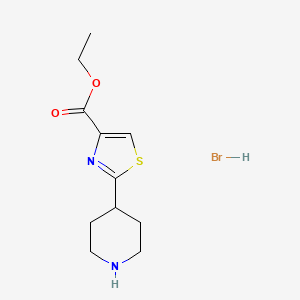
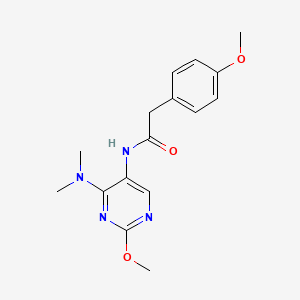
![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)
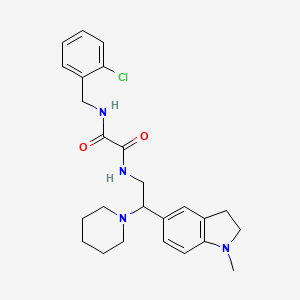
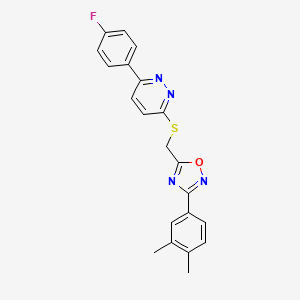
![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)
![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)
![6-(2-Methoxyphenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2878045.png)
![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2878047.png)
